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2-Deoxy-N-Phenylglucosylamine

Cat. No.: B13437459
M. Wt: 209.24 g/mol
InChI Key: QXLHVPIMOYSNQR-WDEREUQCSA-N
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Description

Significance within Glycoscience

Glycoscience is a field dedicated to understanding the multifaceted roles of carbohydrates in biological processes, which include cell-cell recognition, immune responses, and viral infections. nih.gov Within this discipline, the synthesis and study of modified carbohydrates are crucial for developing tools to probe and influence these pathways. The significance of 2-Deoxy-N-Phenylglucosylamine lies in its identity as both a deoxy sugar and an N-glycosylamine.

Deoxy sugars are components of numerous biologically active natural products, and their incorporation can significantly impact a molecule's stability and biological function. mdpi.comnih.gov The removal of a hydroxyl group, as in the "2-deoxy" feature of this compound, can alter the molecule's conformational preferences and its interactions with biological targets like enzymes. mdpi.com The synthesis of 2-deoxy-glycosides is a significant focus in carbohydrate chemistry, aimed at creating analogs of natural oligosaccharides with modified properties. mdpi.comnih.gov

N-Glycosylamines, which feature a nitrogen atom at the anomeric position, are also pivotal in glycoscience. researchgate.net They serve as valuable synthetic intermediates for creating a variety of important glycoside mimics, such as iminosugars, which are potent inhibitors of glycosidases and glycosyltransferases. nih.gov The N-glycosidic linkage is a fundamental component of natural structures like nucleosides and N-linked glycoconjugates. nih.gov Therefore, the study of N-phenylglucosylamine hydrolysis can serve as a mechanistic probe for enzymes like β-glucosidase. researchgate.netdntb.gov.ua

Context of N-Glycosylamines and Deoxy Sugars in Academic Inquiry

The academic interest in N-glycosylamines and deoxy sugars is well-established and continues to grow. For over a century, the chemical modification of sugars has been a subject of systematic research, with N-functionalization emerging as a particularly significant area of focus. researchgate.netresearchgate.net

N-Glycosylamines are recognized as versatile precursors in the synthesis of N-glycosides, which exhibit diverse biological and pharmacological activities. researchgate.net Their efficient synthesis is critical for both biological research and the development of new therapeutic agents. researchgate.net However, the synthesis of these compounds can present challenges; for instance, traditional acid-promoted methods can be water-sensitive and may require specific protecting groups to achieve high selectivity. researchgate.net Research has focused on overcoming these synthetic hurdles and exploring the reactivity of glycosylamines. researchgate.nettandfonline.com These compounds are key intermediates for producing iminosugar-C-glycosyl compounds, which are among the most important glycomimetics reported due to their therapeutic potential. nih.gov

Deoxy sugars have garnered considerable attention due to their presence in biologically important molecules and their role in medicine. nih.govthno.org For example, 2-deoxy-D-glucose has been investigated for its ability to slow cancer metabolism. mdpi.com The development of methods for the stereoselective synthesis of 2-deoxy-β-linked sugars is a significant challenge and an active area of research. nih.gov Scientists have developed multi-generation reagent-controlled approaches to construct these complex oligosaccharides, highlighting the sophisticated strategies required in this field. nih.gov The study of these compounds contributes to a deeper understanding of carbohydrate chemistry and aids in the creation of novel structures with potential biological applications. mdpi.com

Chemical Data for this compound

PropertyValueSource
CAS Number 136207-41-5 guidechem.comchemicalbook.com
Molecular Formula C₁₁H₁₅NO₃ guidechem.comguidechem.com
Molecular Weight 209.24 g/mol guidechem.comlookchem.com
Appearance Off-white powder lookchem.com
Boiling Point Not specified
Flash Point 297.5 °C guidechem.com
pKa (Predicted) 13.44 ± 0.20 guidechem.com
Vapour Pressure (at 25°C) 5.32E-09 mmHg guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B13437459 2-Deoxy-N-Phenylglucosylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R,3S)-5-phenyliminopentane-1,2,3-triol

InChI

InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1

InChI Key

QXLHVPIMOYSNQR-WDEREUQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=CC[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=CC=C(C=C1)N=CCC(C(CO)O)O

Origin of Product

United States

Mechanistic Studies of 2 Deoxy N Phenylglucosylamine Reactivity and Transformations

Anomeric Effects and Conformational Dynamics in Glycosylamines

The conformational preferences of glycosylamines, including 2-Deoxy-N-Phenylglucosylamine, are significantly influenced by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, a preference that contradicts predictions based solely on steric hindrance. uva.esnih.gov The anomeric effect originates from a hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-1 to exocyclic substituent bond. uva.es In the case of N-aryl glycosylamines, D-configured monosaccharides tend to preferentially form N-β-glycosyl derivatives, which are stabilized by the exo-anomeric effect—an orbital interaction involving the donation of electron density from the nitrogen lone pair to the endocyclic C1-O bond. researchgate.net

The dynamics of these conformations are crucial for the molecule's reactivity. nih.govrsc.orgplos.orgmdpi.com The presence of a phenyl group on the anomeric nitrogen introduces additional electronic and steric factors that modulate these conformational equilibria. For instance, while many N-glycosyl amines derived from 4,6-O-benzylidene-D-glucopyranose exist solely in the beta anomeric form, those synthesized from 2-(o-aminophenyl)benzimidazole favor the alpha anomer, and in some cases, a mixture of both anomers is observed. researchgate.net

Mutarotation and Anomerization Pathways

Like many sugar derivatives, this compound can undergo mutarotation, a process involving the interconversion between its α and β anomers in solution until an equilibrium is reached. researchgate.netnist.gov This process proceeds through an open-chain imine intermediate. nist.govnih.gov The rate and extent of mutarotation are influenced by factors such as the solvent and the presence of catalysts. nist.govrsc.org For example, some N-aryl-D-glucosylamines exhibit mutarotation in methanol (B129727), with the specific rotation changing over time to an equilibrium value. rsc.org

The mechanism of acid-catalyzed mutarotation for a glycosylamine involves the protonation of the ring oxygen, followed by ring opening through an electron shift facilitated by the lone pair of electrons on the glycosyl oxygen. The resulting open-chain imonium ion can then recyclize through the reaction of the C-1 carbon with the oxygen of either C-4 or C-5, leading to the formation of furanose and pyranose ring isomers in equilibrium. nist.gov This mechanism explains the significant sensitivity of glycosylamine mutarotation to acid catalysts. nist.gov

Anomerization, the conversion of one anomer to the other, can also be induced under specific chemical conditions. nih.gov For instance, the O-acetylation of di-β-d-glucopyranosylamine can lead to partial anomerization, resulting in a mixture of the expected octa-O-acetyl β,β derivative and its α,β anomer. researchgate.net Similarly, the O-acetylation of di-β-d-xylopyranosylamine also results in partial anomerization. researchgate.net These rearrangements are often influenced by unfavorable non-bonded interactions that alter the thermodynamic equilibrium of the diglycosylamines. researchgate.net

Transglycosylation and Dimerization Mechanisms

Transglycosylation is a reaction in which a glycosyl group is transferred from one molecule to another. In the context of glycosylamines, this can involve the transfer of the sugar moiety to another acceptor molecule. nih.govfrontiersin.org This process is often enzyme-catalyzed, with glycosyl hydrolases being capable of catalyzing transglycosylation in the presence of a suitable acceptor, competing with hydrolysis. frontiersin.orggriffith.edu.au The mechanism typically follows a double displacement pathway involving a covalent glycosyl-enzyme intermediate. frontiersin.org

Glycosylamines can also undergo dimerization. researchgate.net For example, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine has been shown to dimerize. researchgate.net The formation of dimers, such as β,β and α,β dimers, can be followed by techniques like 13C-NMR spectroscopy. researchgate.net The proposed mechanism for this dimerization involves an acyclic immonium ion intermediate. researchgate.net The formation of diglycosylamines can be explained as a type of transamination where a second glycosylamine molecule reacts with the first (in its imonium ion form), followed by the elimination of ammonia (B1221849). researchgate.net

Amadori Rearrangements in N-Substituted Glycosylamines

The Amadori rearrangement is a key transformation of N-substituted glycosylamines, involving an acid or base-catalyzed isomerization of the N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.orgbiosyn.comtaylorandfrancis.com This reaction is a fundamental step in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. biosyn.com

The process begins with the formation of a reversible Schiff base (an imine) from the condensation of an amine with an aldose sugar. wikipedia.orgbiosyn.com This Schiff base then undergoes the Amadori rearrangement, which is an intramolecular redox reaction that converts the α-hydroxyimine to an α-ketoamine. wikipedia.org Once the keto-amine is formed, the attached amine is irreversibly fixed. wikipedia.org The resulting Amadori product can be an intermediate in the formation of advanced glycation end-products (AGEs). wikipedia.orgnih.gov

While the Amadori rearrangement is well-documented for many N-substituted glycosylamines, it has been noted that for N-aryl D-glucosylamines, the rearrangement does not typically occur in a neutral medium. researchgate.net However, in anhydrous aprotic solvents and at elevated temperatures, the rearrangement of N-aryl D-glucosylamines is accelerated by acid catalysts like acetic and oxalic acids, and even more so by Lewis acids such as zinc chloride and aluminum chloride. researchgate.net It is important to note that these experiments were conducted in anhydrous conditions where the competing acid-catalyzed hydrolysis of the N-D-glucosylamines was not significant. researchgate.net

Hydrolysis Mechanisms of Glycosylamines

The hydrolysis of glycosylamines, the cleavage of the glycosidic bond by water, is a critical reaction that regenerates the parent sugar and amine. libretexts.org This reaction is highly sensitive to pH. nist.govnih.gov The hydrolysis of N-aryl-D-glucosylamines proceeds through an acyclic imine intermediate. nih.gov

The rate of hydrolysis is strikingly accelerated in mildly acidic conditions. nih.gov For instance, the hydrolysis of L-arabinosylamine is rapid in the pH range of 4 to 7 but is much slower in strongly acidic or alkaline solutions. nist.gov This pH-dependent reactivity is a general characteristic of glycosylamines. nist.gov The mechanism of acid-catalyzed hydrolysis involves the protonation of the Schiff base intermediate, which facilitates the cleavage of the C-N bond. nih.gov

The general mechanism for the acid hydrolysis of an amide, which shares similarities with glycosylamine hydrolysis, involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com This is followed by the nucleophilic attack of water, a proton transfer to the nitrogen atom, and finally, the elimination of the amine as a leaving group. masterorganicchemistry.com In basic hydrolysis, the hydroxide (B78521) ion acts as the nucleophile, and the reaction typically yields a carboxylate salt and an amine. libretexts.orgrsc.org

The hydrolytic stability of glycosylamines increases with increasing pH. For example, at pH 5, the hydrolysis of 90% of an imine can occur within 22 minutes, whereas at pH 8, it can take 43 hours. d-nb.info

Advanced Spectroscopic and Analytical Characterization in 2 Deoxy N Phenylglucosylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-Deoxy-N-Phenylglucosylamine. researchgate.netweebly.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. researchgate.netnih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to provide initial structural information. researchgate.net For more complex structures or to resolve overlapping signals, two-dimensional (2D) NMR experiments are employed. researchgate.net These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded protons and carbons. researchgate.netlibretexts.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. researchgate.net

In the context of this compound, NMR is vital for:

Confirming the N-glycosidic linkage: Establishing the connection between the anomeric carbon of the deoxy sugar and the nitrogen atom of the aniline (B41778) moiety.

Determining the anomeric configuration (α or β): The coupling constant (³J) between the anomeric proton (H-1) and the vicinal proton (H-2) is a key indicator of stereochemistry.

Assigning all proton and carbon signals: A complete assignment provides a definitive structural fingerprint of the molecule.

Furthermore, NMR is a powerful tool for gaining mechanistic insights into the formation and reactions of this compound. bruker.comchemrxiv.org Real-time reaction monitoring by NMR can track the appearance of intermediates and products, providing kinetic data and helping to elucidate reaction pathways. bruker.com For instance, monitoring the condensation reaction between 2-deoxyglucose and aniline can reveal the rate of formation of the glycosylamine and any side products.

Table 1: Representative NMR experiments for the characterization of this compound.

NMR Experiment Information Obtained
¹H NMR Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.
¹³C NMR Shows the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., C=O, C-N, C-O).
COSY Identifies scalar-coupled protons, helping to establish connectivity within spin systems, such as the sugar ring protons.
HSQC Correlates each proton with the carbon to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.
HMBC Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments.

| NOESY | Detects through-space correlations between protons, providing information about the 3D structure and stereochemistry of the molecule. |

Mass Spectrometry (MS) Applications in Glycosylamine Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS), it can also offer detailed structural information through fragmentation analysis. imreblank.ch

For this compound, MS is used to:

Confirm the molecular weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of the molecular formula.

Identify the compound in complex mixtures: The high sensitivity and specificity of MS make it ideal for detecting glycosylamines in biological or reaction samples.

Elucidate fragmentation pathways: In MS/MS experiments, the parent ion of this compound is fragmented, and the resulting daughter ions provide clues about the molecule's structure. imreblank.ch Characteristic losses, such as water molecules or the phenylamino (B1219803) group, can be indicative of the glycosylamine structure. imreblank.ch

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like glycosylamines, as it minimizes fragmentation in the ion source. imreblank.ch

Table 2: Expected Mass Spectrometric Data for this compound.

Ion Description Expected m/z
[M+H]⁺ Protonated molecule 254.14
[M+Na]⁺ Sodium adduct 276.12
[M-H₂O+H]⁺ Loss of a water molecule 236.13

| [M-C₆H₅NH₂+H]⁺ | Loss of the phenylamine group | 163.06 |

Note: The expected m/z values are calculated based on the monoisotopic masses of the most common isotopes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of this compound from reaction mixtures and starting materials.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. scholarsresearchlibrary.comgoogle.com The choice of stationary and mobile phases is critical for achieving good separation.

Reversed-Phase (RP) HPLC: This is a common mode where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). This method separates compounds based on their hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds like sugars and their derivatives. scholarsresearchlibrary.comshodex.com It utilizes a polar stationary phase (e.g., aminopropyl- or amide-bonded silica) and a mobile phase with a high percentage of a nonpolar organic solvent. scholarsresearchlibrary.comshodex.com

Detection in HPLC is often achieved using a UV detector, as the phenyl group in this compound is chromophoric. For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. scholarsresearchlibrary.comgoogle.com Coupling HPLC with mass spectrometry (LC-MS) provides the combined power of separation and highly specific detection. imreblank.ch

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. jfda-online.comsigmaaldrich.com However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the polar functional groups (hydroxyl and amino groups) into less polar, more volatile derivatives. researchgate.netresearch-solution.comgcms.cz

Common derivatization strategies include:

Silylation: This involves replacing the active hydrogens in the -OH and -NH groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound. research-solution.comgcms.cz

Acylation: This method introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to create more volatile esters and amides. researchgate.net

Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for identification. jfda-online.com GC-MS allows for the separation of the derivatized compound followed by its identification based on its mass spectrum. sigmaaldrich.com

Development and Validation of Analytical Procedures in Glycochemistry

The development and validation of analytical procedures are critical to ensure that the methods used for characterizing this compound are reliable, accurate, and fit for their intended purpose. nih.goveuropa.eu This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

The validation of an analytical method involves assessing several key parameters: europa.eu

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For an HPLC method, this would involve demonstrating that the peak for this compound is well-resolved from other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A thoroughly validated analytical procedure ensures the quality and reliability of the data generated in the research and development of this compound. nih.govunimib.it

Computational Chemistry and Molecular Modeling of 2 Deoxy N Phenylglucosylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are powerful tools for predicting electronic structure and reactivity. scienceopen.commdpi.com For 2-Deoxy-N-Phenylglucosylamine, these calculations elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its chemical behavior.

The reactivity of a molecule can be inferred from several calculated parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would highlight electron-rich regions, such as those around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack. Conversely, electron-deficient regions, often associated with hydrogen atoms attached to heteroatoms, would indicate sites for nucleophilic attack.

While specific published data for this compound is scarce, the following table illustrates the typical quantum chemical data that would be generated from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) and the insights they provide.

Table 1: Illustrative Quantum Chemical Properties for this compound

Parameter Illustrative Value Significance
Energy of HOMO -6.5 eV Indicates the molecule's electron-donating capability; a higher value suggests stronger nucleophilicity.
Energy of LUMO 1.2 eV Indicates the molecule's electron-accepting capability; a lower value suggests stronger electrophilicity.
HOMO-LUMO Gap 7.7 eV Reflects chemical reactivity and stability; a smaller gap implies higher reactivity.
Dipole Moment 2.5 Debye Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on N -0.6 e Indicates a partial negative charge on the nitrogen atom, identifying it as a nucleophilic center and a potential proton acceptor. researchgate.net
Mulliken Charge on C1 +0.4 e Indicates a partial positive charge on the anomeric carbon, identifying it as an electrophilic center susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of flexible molecules like this compound over time. nih.gov By simulating the atomic motions based on a given force field (e.g., AMBER, CHARMM), MD provides detailed information on the molecule's dynamic behavior, accessible conformations, and the relative stability of these states. mdpi.com

The second major conformational variable is the rotation around the C1-N glycosidic bond. The orientation of the phenyl group is defined by the phi (Φ) and psi (Ψ) dihedral angles. MD simulations can map the potential energy surface associated with these rotations, revealing the most energetically favorable orientations and the barriers to interconversion between them. This analysis helps to understand steric hindrance and potential intramolecular interactions, such as hydrogen bonding, that may stabilize certain conformations. Such simulations are critical for understanding how the molecule might adapt its shape to fit into a binding site. nih.govtunonlab.com

Table 2: Key Dihedral Angles Monitored in MD Simulations of this compound

Dihedral Angle Atoms Involved Description
Phi (Φ) O5-C1-N-C(phenyl) Describes the rotation around the anomeric carbon-nitrogen bond.
Psi (Ψ) C1-N-C(phenyl)-C(phenyl) Describes the rotation of the phenyl group around the nitrogen-carbon bond.
Ring Puckering Angles Endocyclic sugar ring atoms Define the conformation of the pyranose ring (e.g., chair, boat).

Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the basis of molecular recognition. For this compound, docking studies can hypothesize how it might interact with biological targets such as enzymes (e.g., glycosidases, ligases) or lectins. nih.gov

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity (often reported as a binding energy in kcal/mol). nih.gov The results provide insights into the non-covalent interactions that stabilize the complex, including:

Hydrogen Bonds: Formed between the hydroxyl groups of the sugar and the anomeric nitrogen with polar residues in the protein's active site.

Hydrophobic Interactions: Occurring between the phenyl ring and nonpolar amino acid residues like leucine, valine, or phenylalanine.

π-π Stacking: Potential interactions between the aromatic phenyl ring and aromatic residues like tryptophan, tyrosine, or phenylalanine.

In one study, glycosylamines were identified as inhibitors of Mycobacterium tuberculosis NAD+-dependent DNA ligase (LigA). nih.gov Docking studies showed that these compounds mimic the binding mode of the NAD+ cofactor, with the sugar moiety and the linker group forming key interactions within the enzyme's binding pocket. nih.gov Although this study did not use this compound itself, it demonstrates the utility of docking for this class of compounds.

Table 3: Illustrative Docking Interactions for this compound with a Hypothetical Glycosidase Active Site

Interaction Type Ligand Group Potential Protein Residue Partner Significance
Hydrogen Bond Anomeric NH Aspartic Acid (Asp), Glutamic Acid (Glu) Anchors the ligand in the active site; mimics natural substrate interactions.
Hydrogen Bond Pyranose -OH groups Asp, Glu, Asparagine (Asn), Glutamine (Gln) Provides specificity and contributes to binding affinity.
Hydrophobic (van der Waals) Phenyl Ring Leucine (Leu), Isoleucine (Ile), Valine (Val) Stabilizes the complex, particularly in hydrophobic pockets of the active site.
π-π Stacking Phenyl Ring Phenylalanine (Phe), Tyrosine (Tyr) Provides directional, stabilizing interactions with aromatic residues.

Theoretical Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including those involving glycosylamines. diva-portal.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies that govern reaction pathways.

For N-aryl glycosylamines, a key reaction is mutarotation, the process by which the α and β anomers interconvert. acs.org Theoretical studies on related molecules have shown that this reaction proceeds through a mechanism involving a ring-opening to form an acyclic Schiff base (or imine) intermediate. researchgate.netrsc.org The reaction is often acid-catalyzed, where protonation of the ring oxygen facilitates ring-opening, and subsequent protonation of the imine nitrogen can lead to hydrolysis. rsc.orgnist.gov

Quantum chemical calculations can model this entire pathway:

Initial State: The cyclic α or β anomer of this compound.

Transition State 1 (TS1): The energy barrier for the ring-opening process.

Intermediate: The open-chain imine form. mdpi.com

Transition State 2 (TS2): The energy barrier for the ring-closing process to form the opposite anomer.

Calculations for related glucosylamines have explored the proton-acceptor properties and determined that the formation of an acyclic immonium cation is a key step. researchgate.net Furthermore, computational studies can investigate other reactions, such as glycosylation, where the glycosylamine acts as a donor. Theoretical models can predict the stereochemical outcome (α vs. β) of such reactions by comparing the activation energies of competing SN1-like or SN2-like transition states. nih.gov

Biological and Biochemical Research Perspectives on 2 Deoxy N Phenylglucosylamine

Glycosylation Pathway Modulation and Interference

2-Deoxy-N-phenylglucosylamine, as an analog of naturally occurring monosaccharides, has been investigated for its capacity to modulate and interfere with cellular glycosylation pathways. Glycosylation is a critical and complex enzymatic process responsible for the biosynthesis, modification, and degradation of carbohydrate structures, or glycans. nih.gov These glycans can be attached to proteins, lipids, and other macromolecules, playing vital roles in protein folding, stability, and cell-to-cell interactions. nih.govmdpi.com Alterations in these pathways are associated with various diseases. nih.govmdpi.com

The interference of 2-deoxy-D-glucose (2-DG), a related compound, with N-linked glycosylation is well-documented. researchgate.netnih.govnih.govnih.gov 2-DG can be metabolized into 2-deoxy-D-glucose-6-phosphate (2-DG6P), which inhibits key enzymes in glycolysis such as hexokinase and glucose-6-phosphate isomerase. mdpi.com Furthermore, due to its structural similarity to mannose, 2-DG can disrupt the synthesis of lipid-linked oligosaccharides (LLOs), which are precursors for N-linked glycosylation. researchgate.netmdpi.com This disruption leads to the accumulation of incomplete LLOs, resulting in aberrant N-glycosylation, protein misfolding, and activation of the unfolded protein response (UPR). mdpi.com

Specifically, 2-DG has been shown to inhibit the N-linked glycosylation of various proteins, including viral glycoproteins and cell surface receptors. nih.govnih.govnih.gov For example, it prevents the surface expression of NKG2D ligands by inhibiting their N-linked glycosylation. nih.gov This effect is not due to the inhibition of glycolysis but rather the direct interference with the glycosylation machinery, as the effect can be reversed by the addition of D-mannose. nih.gov Similarly, 2-DG has been found to inhibit the propagation of viruses like lymphocytic choriomeningitis virus (LCMV) by targeting the N-glycosylation of the viral glycoprotein. nih.gov

The interference with glycosylation by deoxy-sugar analogs can lead to the production of glycoproteins with truncated or altered glycan structures. This can have profound effects on protein function, stability, and trafficking within the cell. The study of compounds like this compound provides valuable insights into the intricate mechanisms of glycosylation and offers potential avenues for therapeutic intervention in diseases characterized by aberrant glycosylation.

Enzymatic Interactions and Inhibition Mechanisms

β-Glucosidase Probing and Active Site Characterization

This compound and related glycosylamines serve as valuable probes for investigating the mechanisms of enzymes like β-glucosidase. nih.gov β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in various oligosaccharides and glycosides. mdpi.com The hydrolysis mechanism of glycosylamines, such as N-phenylglucosylamine, differs from that of O- or S-glycosides. It involves an endocyclic C-O bond cleavage, leading to the formation of an imine or iminium ion, which then reacts with water. nih.gov This ring-opening is kinetically favored, making these compounds useful for studying enzymes that might follow a similar mechanism. nih.gov

Studies have shown that while β-glucosidase from sweet almonds is highly efficient at hydrolyzing phenyl glucoside and phenyl thioglucoside, it does not detectably catalyze the hydrolysis of phenylglucosylamine. nih.gov This finding is consistent with the generally accepted mechanism for these enzymes, which involves exocyclic bond cleavage. nih.gov

The active site of β-glucosidases has been characterized using various inhibitors and probes. For instance, basic N-substituted β-d-galactosylamines bind very tightly to the active site of β-d-galactosidase from E. coli, suggesting the formation of an ion pair with an acidic group in the active site. researchgate.net The potency of 2-deoxy-2-fluoroglycosides as activity-based probes for human acid β-glucosidase is significantly improved by introducing an N-phenyl trifluoroacetimidate leaving group at the anomeric center. nih.gov This modification makes the probe a genuine mechanism-based inactivator, as protonation by the general acid-base catalyst in the active site is a prerequisite for its action. nih.gov

The inhibition of β-glucosidases by various compounds provides insights into the structure and function of their active sites. For example, the activity of a novel β-glucosidase, Td2F2, was strongly inhibited by Zn2+ and Fe3+, suggesting that these metal ions may interfere with substrate binding or the catalytic reaction at the active site. nih.gov

Hexokinase Inhibition and Glycolytic Pathway Perturbations

This compound, as a glucose analog, is expected to interact with hexokinase, the first and a key rate-limiting enzyme in the glycolytic pathway. nih.govmsdmanuals.com Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a crucial step for glucose metabolism. nih.gov The glucose analog 2-deoxy-D-glucose (2-DG) is a well-known inhibitor of hexokinase. mdpi.commdpi.com Upon entering the cell, 2-DG is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P). mdpi.com This product cannot be further metabolized in the glycolytic pathway and accumulates within the cell, leading to the inhibition of both hexokinase and glucose-6-phosphate isomerase. mdpi.com

This inhibition of glycolysis has significant downstream effects, leading to a reduction in ATP production and perturbations in various metabolic pathways that rely on glycolytic intermediates. nih.gov The disruption of glycolysis can induce cellular stress and, in some cases, lead to cell death. mdpi.com

The inhibition of hexokinase II (HK2), an isoform highly expressed in many cancer cells, is a promising therapeutic strategy. wikipedia.org Inhibitors like 2-DG have been shown to suppress tumor growth by targeting the metabolic reliance of cancer cells on glycolysis. nih.gov The effectiveness of 2-DG as a glycolytic inhibitor is linked to its structural similarity to glucose, allowing it to compete for the active site of hexokinase. nih.gov However, the efficacy of this inhibition can be influenced by factors such as the concentration of glucose and the expression levels of glycolytic enzymes. mdpi.com

Influence on Protein N-Glycosylation and Deglycosylation

The structural similarity of 2-deoxy-D-glucose (2-DG), a related compound to this compound, to mannose allows it to interfere with protein N-glycosylation. researchgate.netmdpi.com N-glycosylation is a fundamental post-translational modification where an oligosaccharide is attached to an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a protein. nih.govfrontiersin.org This process is crucial for protein folding, stability, and function. biorxiv.org

Deglycosylation, the removal of glycans from glycoproteins, is a critical process for both protein quality control and analysis. sigmaaldrich.com Enzymatic deglycosylation using enzymes like Peptide-N-Glycosidase F (PNGase F) is a common method to release N-linked glycans for further study. pubpub.org While there is no direct evidence of this compound's influence on deglycosylation enzymes, the altered glycan structures resulting from its interference in glycosylation pathways could potentially affect the efficiency of these enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound and related compounds have provided valuable insights into their mechanisms of action and have guided the development of more potent and specific inhibitors of glycosidases and other enzymes.

For instance, in the context of β-glucosidase inhibition, modifications to the aglycone moiety (the non-sugar part) of glycosylamine derivatives have been shown to significantly impact their binding affinity. The hydrophobic nature of the aglycone binding site in β-d-galactosidase is highlighted by the high affinity of N-benzyl- and N-heptyl-β-d-galactosylamine. researchgate.net

Furthermore, the introduction of fluorine atoms into the sugar ring has been a key strategy in designing mechanism-based inhibitors. Activated 2-deoxy-2-fluoro glycosides are effective inactivators of retaining β-glycosidases. researchgate.net The potency of these probes can be further enhanced by modifying the leaving group at the anomeric center. For example, introducing an N-phenyl trifluoroacetimidate leaving group on 2-deoxy-2-fluoroglucosides dramatically improves their activity-based profiling of human acid β-glucosidase. nih.gov

In the context of hexokinase inhibition, the structural similarity of 2-deoxy-D-glucose (2-DG) to glucose is crucial for its inhibitory activity. nih.gov SAR studies on 2-DG analogs have aimed to improve its efficacy and selectivity. For example, 2-fluorodeoxy-D-glucose (2-FDG) is a more potent glycolytic inhibitor than 2-DG due to its closer structural resemblance to glucose, making it a better substrate for hexokinase. nih.gov Conversely, the structural similarity of 2-DG to mannose makes it a more effective inhibitor of N-linked glycosylation compared to 2-FDG. nih.gov These findings underscore how subtle structural changes in deoxy-sugar derivatives can lead to distinct biological activities, either through enhanced inhibition of glycolysis or more potent interference with glycosylation pathways.

Biochemical Pathways and Metabolism Studies

The biochemical pathways and metabolism of this compound are intrinsically linked to its identity as a deoxy-sugar analog. Deoxy sugars can enter and perturb fundamental metabolic routes such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. msdmanuals.comnih.gov

The metabolism of the related compound, 2-deoxy-D-glucose (2-DG), has been extensively studied. Upon entering a cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). mdpi.com This phosphorylated form cannot be readily isomerized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the subsequent inhibition of both hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic pathway. mdpi.com This disruption of glycolysis leads to a decrease in the production of ATP and other downstream metabolites. nih.gov

Furthermore, due to its structural similarity to mannose, 2-DG can interfere with mannose metabolism and the synthesis of N-linked glycans. mdpi.comnih.gov It can be converted to GDP-2-deoxy-D-glucose, which competes with GDP-mannose for mannosyltransferases, leading to defective N-glycosylation. mdpi.com This interference with a crucial post-translational modification pathway can induce endoplasmic reticulum stress and the unfolded protein response. mdpi.com

The metabolic fate of this compound itself has not been as extensively detailed as that of 2-DG. However, based on its structure, it is plausible that it could be similarly metabolized, at least in part, through pathways that handle glucose and its analogs. The presence of the phenyl group would likely influence its transport into cells and its interaction with metabolic enzymes, potentially leading to a unique metabolic profile and downstream effects compared to 2-DG. Further studies are needed to fully elucidate the specific biochemical pathways and metabolic fate of this compound.

Applications and Future Directions in 2 Deoxy N Phenylglucosylamine Research

Utility in Carbohydrate-Based Drug Discovery Research

2-Deoxy-N-Phenylglucosylamine has been investigated for its potential therapeutic applications, with studies suggesting it may possess anti-inflammatory and anti-cancer properties. openaccesspub.org While detailed research into its direct therapeutic efficacy is ongoing, its primary role in drug discovery has been as a crucial precursor for the synthesis of other bioactive molecules.

One of the most notable applications is in the synthesis of Telbivudine, an antiviral drug used in the treatment of hepatitis B. This compound serves as a key intermediate in the chemical pathway to produce this potent nucleoside analog.

Furthermore, the broader class of 2-deoxy-N-glycosides, to which this compound belongs, has shown promise in anticancer research. For instance, derivatives such as 2-deoxy-N-glycosylbenzotriazoles and -imidazoles have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. nih.gov Studies on HeLa (human cervical adenocarcinoma), human breast, and lung cancer cell lines have demonstrated the cytotoxic activity of certain N-[3,4,6-tri-O-benzyl-2-deoxy-α-d-glucopyranosyl]-1H-benzotriazole and N-[3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl]-2H-benzotriazole derivatives. nih.gov These findings highlight the potential of using the 2-deoxy-N-glycosylamine scaffold as a starting point for the development of novel anticancer agents.

Development of Glycosylamine Probes for Biochemical Investigations

The chemical properties of N-phenylglycosylamines, including this compound, make them valuable tools for studying enzyme mechanisms. The hydrolysis of N-phenylglucosylamine, for example, has been utilized as a mechanistic probe to investigate the function of β-glucosidase. This application stems from the distinct mechanism of glycosylamine hydrolysis compared to that of O- or S-glycosides, allowing researchers to elucidate the specific catalytic actions of enzymes.

The stability and reactivity of the glycosidic bond in N-phenylglycosylamines can be modulated by substitutions on the phenyl ring, providing a means to fine-tune the properties of these biochemical probes. This allows for the design of specific molecules to investigate the active sites and reaction pathways of various glycosidases and glycosyltransferases. The insights gained from such studies are crucial for understanding the biological roles of these enzymes and for the development of enzyme inhibitors.

Role in Glycopeptide and Glycan Array Synthesis

Glycopeptides and glycan arrays are indispensable tools in glycobiology for studying protein-carbohydrate interactions and for the development of diagnostics and therapeutics. Glycosylamines, in general, are important precursors in the synthesis of these complex molecules. openaccesspub.org

In the context of glycopeptide synthesis, 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives have been utilized in the preparation of glycopeptide structures. nih.gov While the direct use of this compound in this specific context is not extensively documented, the methodologies developed for related glycosylamines are often applicable. These methods involve the coupling of the glycosylamine to an amino acid, typically aspartic acid, to form the N-glycosidic linkage characteristic of N-linked glycoproteins.

Glycan arrays, which are microarrays of different carbohydrate structures, are used for high-throughput screening of carbohydrate-binding proteins. The fabrication of these arrays often involves the immobilization of glycans onto a solid support. Glycosylamines can serve as key intermediates in the preparation of the glycan structures that are subsequently printed on the array. The amino group of the glycosylamine provides a handle for chemical modification and attachment to the array surface. While specific examples detailing the use of this compound in the construction of glycan arrays are not prevalent in the literature, the general principles of glycan functionalization and immobilization suggest its potential utility in this area. researchgate.net

Emerging Research Areas and Unexplored Potential

The field of glycoscience is continually expanding, and with it, the potential applications of unique carbohydrate derivatives like this compound are expected to grow. openaccesspub.org Future research may focus on several promising areas:

Development of Novel Therapeutics: Building upon the preliminary findings of anti-inflammatory and anti-cancer potential, further investigation into the biological activities of this compound and its derivatives is warranted. openaccesspub.org Structure-activity relationship (SAR) studies could lead to the design of more potent and selective therapeutic agents. The synthesis of novel glycomimetics from glycosylamines is a growing area of interest, with the potential to yield new enzyme inhibitors and modulators of biological processes. researchgate.net

Advanced Biochemical Probes: The development of more sophisticated biochemical probes based on the this compound scaffold could provide deeper insights into complex biological systems. For instance, the incorporation of fluorescent or photoaffinity labels could enable the visualization and identification of carbohydrate-binding proteins in living cells.

Materials Science Applications: The ability of carbohydrates to self-assemble and form ordered structures opens up possibilities for their use in materials science. The unique properties of this compound could be exploited in the development of novel biomaterials, such as hydrogels or nanoparticles, for applications in drug delivery and tissue engineering.

Exploration of "Designer" Precursors: The concept of "designer" precursors, which are custom-made chemicals for specific illicit drug manufacturing processes, is a growing concern in law enforcement. While there is no indication that this compound is currently used for such purposes, the chemical versatility of glycosylamines highlights the need for continued monitoring and research into the potential misuse of novel carbohydrate derivatives. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 2-Deoxy-N-Phenylglucosylamine, and how do reaction conditions influence stereochemical outcomes?

The synthesis of 2-deoxy sugars like this compound often employs glycosylation strategies. Silicon-based catalysts (e.g., trimethylsilyl triflate) can enhance stereoselectivity, as demonstrated in glucopyranosyl fluoride glycosylation reactions . Key factors include solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature, which modulate anomeric control. For example, polar aprotic solvents favor β-anomer formation due to stabilizing transition-state interactions . Precise control of protecting groups (e.g., benzyl or acetyl groups) is critical to prevent undesired side reactions during amination steps .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Validation requires a combination of analytical techniques:

  • NMR spectroscopy : Confirm anomeric configuration (α/β) via 1H^1\text{H} and 13C^{13}\text{C} chemical shifts (e.g., α-anomers typically show downfield-shifted anomeric protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect impurities .
  • Chromatography (HPLC/UPLC) : Assess purity (>98% recommended for biological assays) using reverse-phase columns with UV detection .
  • Polarimetry : Monitor optical rotation to ensure stereochemical consistency .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes between solution-phase and solid-phase synthesis of this compound derivatives?

Discrepancies often arise from differing steric environments. Solution-phase methods allow dynamic equilibration, favoring thermodynamically stable products, while solid-phase synthesis may trap kinetic intermediates. To resolve contradictions:

  • Conduct kinetic vs. thermodynamic control experiments by varying reaction times and temperatures .
  • Use computational modeling (e.g., DFT calculations) to predict transition-state geometries under varying conditions .
  • Compare X-ray crystallography data of intermediates to confirm structural assignments .

Q. How can fluorination be incorporated into this compound analogs, and what methodological challenges arise?

Fluorination at the 2-position can enhance metabolic stability. A validated approach involves:

  • Deoxyfluorination : Treat glucosazide thioglycosides with DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine .
  • Challenges : Fluorine’s electronegativity may distort the sugar ring, altering binding affinity. Mitigate this by:
  • Screening fluorinated analogs in molecular dynamics simulations to predict conformational changes .
  • Using 19F^{19}\text{F} NMR to monitor fluorine-induced electronic effects on adjacent protons .

Q. What experimental designs are optimal for studying the biological activity of this compound in glycosylation inhibition assays?

  • Competitive inhibition assays : Co-incubate with natural glycosyl donors (e.g., UDP-glucose) and monitor enzyme kinetics via fluorescence or radiometric detection .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., glycosyltransferases) .
  • Cell-based assays : Use fluorescently tagged probes (e.g., 2-Deoxy-2-fluoro-D-glucose derivatives) to track intracellular glycosylation inhibition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound under acidic vs. basic conditions?

Stability studies reveal:

  • Acidic conditions : Hydrolysis of the glycosidic bond dominates, forming aglycone byproducts. Monitor via TLC or LC-MS .
  • Basic conditions : β-elimination or epimerization may occur. Use pH-controlled kinetic studies to map degradation pathways . Conflicting reports often stem from differing buffer systems (e.g., phosphate vs. carbonate). Standardize conditions and include deuterated solvents in NMR to track proton exchange .

Methodological Resources

  • Stereochemical analysis : Refer to Hashimoto’s glycosylation protocols for silicon-mediated stereocontrol .
  • Fluorination techniques : Follow Hamala et al.’s deoxyfluorination workflow for glucosazide derivatives .
  • Safety protocols : Adopt handling guidelines from GLPBIO for hygroscopic and light-sensitive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.